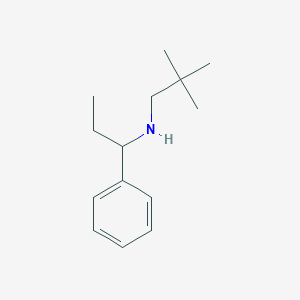

(2,2-Dimethylpropyl)(1-phenylpropyl)amine

Description

Structure

3D Structure

Properties

Molecular Formula |

C14H23N |

|---|---|

Molecular Weight |

205.34 g/mol |

IUPAC Name |

2,2-dimethyl-N-(1-phenylpropyl)propan-1-amine |

InChI |

InChI=1S/C14H23N/c1-5-13(15-11-14(2,3)4)12-9-7-6-8-10-12/h6-10,13,15H,5,11H2,1-4H3 |

InChI Key |

PZSZVYICVJEKSQ-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C1=CC=CC=C1)NCC(C)(C)C |

Origin of Product |

United States |

Synthetic Methodologies for 2,2 Dimethylpropyl 1 Phenylpropyl Amine

Direct Amination Approaches

Direct amination methods offer a convergent and efficient route to (2,2-Dimethylpropyl)(1-phenylpropyl)amine by forming the central C-N bond in a single key step. These strategies are advantageous due to their atom economy and often milder reaction conditions compared to multi-step syntheses.

Reductive Amination Strategies for Secondary Amine Formation

Reductive amination stands as a cornerstone in amine synthesis, providing a powerful method for the formation of secondary amines from aldehydes or ketones. nih.gov This approach involves the reaction of a carbonyl compound with a primary amine to form an intermediate imine or enamine, which is then reduced in situ to the desired amine. For the synthesis of this compound, this can be envisioned through the reaction of 1-phenylpropanal with the sterically hindered 2,2-dimethylpropan-1-amine (neopentylamine).

The reaction proceeds under conditions that facilitate both the formation of the imine and its subsequent reduction. A variety of reducing agents can be employed, with the choice often dictated by the substrate's reactivity and functional group tolerance. Common reducing agents include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). Catalytic hydrogenation using transition metal catalysts such as palladium on carbon (Pd/C) or Raney nickel under a hydrogen atmosphere is also a widely used method. uni-bayreuth.de

| Carbonyl Precursor | Amine Precursor | Reducing Agent/Catalyst | Solvent | Temperature (°C) | Yield (%) |

| 1-Phenylpropanal | 2,2-Dimethylpropan-1-amine | NaBH(OAc)₃ | Dichloromethane | Room Temp | High |

| 1-Phenylpropanal | 2,2-Dimethylpropan-1-amine | H₂/Pd-C | Methanol/Ethanol | 25-50 | Good to High |

Alkylation of Precursor Amines

An alternative direct approach is the N-alkylation of a precursor amine with a suitable alkylating agent. This method can be approached in two ways for the target molecule: alkylation of 1-phenylpropylamine with a neopentyl halide or, conversely, alkylation of neopentylamine (B1198066) with a 1-phenylpropyl halide. The choice of strategy often depends on the availability and reactivity of the starting materials.

The reaction is typically carried out in the presence of a base to neutralize the hydrogen halide formed during the reaction. Common bases include potassium carbonate (K₂CO₃), triethylamine (B128534) (Et₃N), or cesium carbonate (Cs₂CO₃), the latter often being effective in promoting mono-alkylation. nih.gov The choice of solvent is also crucial, with polar aprotic solvents like dimethylformamide (DMF) or acetonitrile (B52724) often being employed. Due to the steric hindrance of the neopentyl group, forcing conditions such as elevated temperatures may be necessary to achieve a reasonable reaction rate. A significant challenge in this approach is the potential for over-alkylation, leading to the formation of a tertiary amine, although the steric bulk of the neopentyl group can help to mitigate this.

| Amine Precursor | Alkylating Agent | Base | Solvent | Temperature (°C) |

| 1-Phenylpropylamine | 1-bromo-2,2-dimethylpropane | K₂CO₃ | DMF | 80-120 |

| 2,2-Dimethylpropan-1-amine | 1-Bromo-1-phenylpropane | Et₃N | Acetonitrile | Reflux |

Note: Specific yield data for these reactions are not widely reported and would require experimental optimization.

Multi-Step Synthetic Sequences and Intermediate Chemistry

When direct amination approaches are not feasible or result in low yields, multi-step synthetic sequences provide a more controlled and often higher-yielding route to the target amine. These methods involve the strategic construction of the carbon skeleton followed by the introduction or modification of functional groups to form the final amine.

Strategic Utilization of Halide and Nitrile Precursors

Multi-step syntheses often leverage the reactivity of halide and nitrile functional groups. For instance, a substituted benzyl (B1604629) halide can react with isobutyronitrile (B166230) in the presence of a strong base to form a new carbon-carbon bond. google.com The resulting nitrile can then be further elaborated to introduce the amine functionality.

A plausible, though not explicitly documented, route could involve the alkylation of phenylacetonitrile (B145931) with ethyl bromide to form 2-phenylbutanenitrile. Subsequent alkylation with a neopentyl halide would be challenging at the alpha-position. A more viable strategy might involve the synthesis of a precursor containing the 1-phenylpropyl moiety, followed by introduction of the neopentylamino group. For example, 1-phenylpropan-1-ol could be converted to 1-bromo-1-phenylpropane, which can then be used in an alkylation reaction as described in section 2.1.2.

Nitrile precursors also offer a versatile handle for amine synthesis through reduction. For example, if a nitrile containing the complete carbon skeleton could be assembled, its reduction, typically with lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation, would yield the corresponding primary amine, which could then be selectively alkylated.

Controlled Functional Group Transformations to Construct the Amine Moiety

A key strategy in multi-step synthesis is the controlled transformation of functional groups. A patent for the preparation of related 2-methyl-1-substituted phenyl-2-propyl amine compounds describes a multi-step sequence involving hydrolysis of a nitrile to a carboxylic acid, followed by a Curtius rearrangement and subsequent catalytic hydrogenation to yield the primary amine. google.com A similar logic could be applied to the synthesis of this compound.

For example, an appropriate carboxylic acid precursor, such as 2-phenyl-4,4-dimethylpentanoic acid, could potentially be synthesized. This acid could then be converted to an acyl azide, which upon Curtius rearrangement would yield an isocyanate. Hydrolysis of the isocyanate would provide the primary amine, 1-phenyl-3,3-dimethylbutan-1-amine, which would then require N-ethylation to arrive at the final product. While theoretically possible, this represents a lengthy and potentially low-yielding sequence.

A more direct functional group transformation would be the conversion of an amide to an amine. For instance, the corresponding amide, N-(2,2-dimethylpropyl)-1-phenylpropanamide, could be reduced using a powerful reducing agent like LiAlH₄ to yield the target secondary amine. The amide itself could be prepared from 1-phenylpropanoyl chloride and neopentylamine.

Catalytic Approaches in Amine Synthesis

Catalysis plays a pivotal role in modern amine synthesis, offering efficient and selective methods that often operate under milder conditions and with greater atom economy than stoichiometric reactions. For the synthesis of a sterically hindered secondary amine like this compound, catalytic approaches are particularly attractive.

Transition metal catalysts, particularly those based on palladium, ruthenium, iridium, and cobalt, are widely employed in reductive amination reactions using molecular hydrogen as the reductant. uni-bayreuth.de These catalysts can facilitate the hydrogenation of the in-situ formed imine under relatively mild pressures and temperatures. For example, a cobalt/scandium bimetallic catalyst has been reported for the synthesis of primary, secondary, and tertiary alkyl amines via reductive amination. uni-bayreuth.de

Tantalum-based catalysts have been shown to be effective in the hydroaminoalkylation of olefins with N-alkyl arylamines, which involves the addition of an amine's α-C-H bond across an olefin. nih.gov While not directly applicable to the target molecule's synthesis from simple starting materials, this highlights the potential of specialized catalytic systems for forming C-N bonds in challenging substrates.

Furthermore, biocatalysis using enzymes such as transaminases offers a green and highly selective alternative for the synthesis of chiral amines. researchgate.net While a direct biocatalytic route to this compound is not reported, it is conceivable that a transaminase could be used to synthesize the chiral precursor, (R)- or (S)-1-phenylpropylamine, from the corresponding ketone with high enantiomeric excess. This chiral amine could then be alkylated in a subsequent step.

| Catalytic Method | Catalyst | Precursors | Key Advantages |

| Catalytic Reductive Amination | Pd/C, Raney Ni, Co/Sc | 1-Phenylpropanal, 2,2-Dimethylpropan-1-amine, H₂ | High atom economy, use of H₂ as a clean reductant. |

| Hydroaminoalkylation (related) | Tantalum complexes | Olefins, N-alkyl arylamines | Direct C-H activation for C-N bond formation. |

| Biocatalysis (for precursor) | Transaminase | 1-Phenyl-1-propanone, Amine donor | High enantioselectivity for chiral amine synthesis. |

Transition Metal-Catalyzed Hydroamination and Hydroaminoalkylation

Transition metal-catalyzed hydroamination and hydroaminoalkylation represent highly atom-economical methods for the synthesis of amines. nih.govnih.gov These reactions involve the direct addition of an N-H bond (hydroamination) or an α-C-H bond of an amine (hydroaminoalkylation) across an unsaturated carbon-carbon bond, such as that in an alkene. nih.govrsc.org

Hydroamination: This process typically involves the reaction of an amine with an alkene. For the synthesis of this compound, this would entail the reaction of neopentylamine with 1-phenylpropene. Late transition metals, particularly palladium, have been instrumental in developing Markovnikov-selective hydroaminations of vinylarenes. nih.gov Catalytic systems often combine a palladium source, such as Pd(TFA)₂, with phosphine (B1218219) ligands like DPPF and an acid co-catalyst to facilitate the addition of the amine to the alkene, yielding the branched product. nih.gov

Hydroaminoalkylation: This complementary strategy involves the activation of a C-H bond alpha to the nitrogen atom, followed by its addition to an alkene. rsc.org Early transition metals, including tantalum and titanium complexes, are effective catalysts for this transformation. nih.govresearchgate.net The reaction avoids the need for protecting groups and proceeds with high atom economy. rsc.org For instance, a tantalum pentakis(dimethylamide) (Ta(NMe₂)₅) precatalyst can effectively catalyze the addition of N-alkylamine α-C–H bonds across olefins to form the branched alkylamine products with high regioselectivity. nih.gov Nickel-based catalysts have also been developed for the hydroaminoalkylation of alkynes, which provides access to allylic amines. nih.gov

Table 1: Examples of Transition Metal-Catalyzed Hydroamination and Hydroaminoalkylation Reactions This table presents representative catalyst systems and their applications in reactions analogous to the synthesis of the target compound.

| Catalyst System | Reaction Type | Substrates | Key Features | Reference |

|---|---|---|---|---|

| Pd(TFA)₂ / DPPF / TfOH | Hydroamination | Vinylarenes and Alkylamines | Markovnikov selectivity; suitable for secondary aliphatic amines. | nih.gov |

| Ta(NMe₂)₅ | Hydroaminoalkylation | N-alkylanilines and 1-Octene | High yield and regioselectivity for the branched product. | nih.gov |

| 2,6-bis(phenylamino)pyridinato titanium complex | Hydroaminoalkylation | Styrenes and N-methylanilines | High regioselectivity for the linear isomer. | researchgate.net |

| Ni(cod)₂ / IPr / PCy₃ | Hydroaminoalkylation | Alkynes and N-sulfonyl amines | Provides access to allylic amines in high yield. | nih.gov |

Asymmetric Hydrogenation for Enantioselective Synthesis of Chiral Amine Scaffolds

Asymmetric hydrogenation is a powerful and widely used industrial method for producing enantiomerically enriched compounds, including chiral amines. acs.orgresearchgate.net The strategy typically involves the reduction of a prochiral imine or enamine precursor using molecular hydrogen in the presence of a chiral transition metal catalyst.

The synthesis of enantiopure this compound via this route would start with the condensation of 1-phenyl-1-propanone and neopentylamine to form the corresponding N-(2,2-dimethylpropyl)-1-phenylpropan-1-imine. This imine is then hydrogenated using a catalyst system composed of a transition metal (commonly iridium, rhodium, or palladium) and a chiral phosphine ligand. acs.orgdicp.ac.cn The choice of metal and ligand is critical for achieving high conversion and enantioselectivity. For example, iridium complexes paired with chiral phosphino-oxazoline ligands have been successfully applied to the asymmetric hydrogenation of N-aryl and N-alkyl imines. acs.org Similarly, palladium complexes with chiral bisphosphine ligands like SegPhos or SynPhos are effective for the hydrogenation of activated imines. dicp.ac.cn

Table 2: Catalyst Systems for Asymmetric Hydrogenation of Imines This table provides examples of catalyst systems and their performance in the enantioselective reduction of imine substrates.

| Metal Precursor | Chiral Ligand | Substrate Type | Enantioselectivity (ee) | Reference |

|---|---|---|---|---|

| Pd(OCOCF₃)₂ | (S)-SegPhos | N-diphenylphosphinyl ketimines | 87-99% | dicp.ac.cn |

| [Ir(COD)Cl]₂ | Spiro Phosphino-oxazoline | N-alkyl imines | High enantioselectivity | acs.org |

| Ir-Ferrocenyl Diphosphine Complex | Josiphos-type ligand | Imines | Up to 79% ee with high turnover numbers | researchgate.net |

| Pd/f-spiroPhos | f-spiroPhos | Cyclic imines for Benzodiazepinones | Up to 99% | nih.gov |

Biocatalytic and Enzymatic Routes for Chiral Amine Production

Biocatalysis offers a sustainable and highly selective alternative to traditional chemical synthesis. nih.govnih.gov Enzymes operate under mild conditions and can exhibit exceptional levels of stereoselectivity, making them ideal for the production of chiral amines. nih.govhims-biocat.eu Transaminases (TAs) are particularly relevant for synthesizing compounds like this compound. researchgate.net

This enzymatic approach involves the asymmetric amination of a prochiral ketone, 1-phenyl-1-propanone, using a transaminase biocatalyst. researchgate.net The enzyme facilitates the transfer of an amino group from a donor molecule (such as isopropylamine (B41738) or alanine) to the ketone, creating the desired chiral amine with high enantiomeric excess. nih.gov Protein engineering techniques, including directed evolution and computational redesign, have been employed to broaden the substrate scope and enhance the catalytic performance of these enzymes. nih.gov This allows for the synthesis of a wide array of chiral amines for pharmaceutical applications. nih.govresearchgate.net

Table 3: Biocatalytic Synthesis of Chiral Amines This table highlights enzymatic methods for the production of chiral amines from prochiral ketones.

| Enzyme Class | Reaction Type | Typical Substrate | Key Advantages | Reference |

|---|---|---|---|---|

| Transaminase (TA) | Asymmetric Reductive Amination | Prochiral ketones | High enantioselectivity (>99% ee); mild, aqueous conditions. | nih.govresearchgate.net |

| Ketoreductase (KRED) | Asymmetric Ketone Reduction | Prochiral ketones | Produces chiral alcohols as precursors to amines. | nih.gov |

| Imine Reductase (IRED) | Asymmetric Imine Reduction | Imines | Direct reduction of pre-formed imines. | hims-biocat.eu |

Stereoselective Synthesis Methodologies

Achieving high levels of stereocontrol is paramount in the synthesis of single-enantiomer bioactive molecules. For this compound, which contains a single stereocenter, enantioselective strategies are key. For more complex molecules, diastereoselective methods become crucial.

Chiral Auxiliary-Mediated Strategies for Diastereocontrol

The use of chiral auxiliaries is a classic and reliable strategy for controlling stereochemistry. numberanalytics.com This method involves covalently attaching an enantiopure molecule (the auxiliary) to the substrate. The steric and electronic properties of the auxiliary then direct the stereochemical outcome of a subsequent reaction, leading to the preferential formation of one diastereomer. nih.gov After the desired stereocenter is set, the auxiliary is cleaved to yield the enantioenriched product. nih.gov

In the context of synthesizing a molecule like this compound, a chiral auxiliary could be attached to either the amine or the phenylpropyl precursor. For example, a chiral amino alcohol could be used to form a chiral imine or enamine intermediate. Subsequent diastereoselective addition of a nucleophile or reduction would be directed by the auxiliary. The final step would involve the hydrolytic or reductive removal of the auxiliary. This approach allows for the separation of diastereomers using standard techniques like chromatography, which is often easier than separating enantiomers. nih.gov

Enantioselective Catalysis and Ligand Design

Enantioselective catalysis is a more modern and atom-economical approach that avoids the stoichiometric use of a chiral auxiliary. acs.org The stereoselectivity is induced by a chiral catalyst, which is used in substoichiometric amounts. The design of the chiral ligand coordinated to the metal center is the most critical element of this strategy. scispace.comchemrxiv.org

For the asymmetric hydrogenation of the imine precursor to this compound, the chiral ligand creates a chiral environment around the metal's active site. acs.org Ligands such as chiral bisphosphines (e.g., BINAP, SegPhos), phosphino-oxazolines (PHOX), or phosphoramidites are designed with specific steric and electronic properties to effectively differentiate between the two enantiotopic faces of the imine substrate. acs.orgdicp.ac.cnnih.gov The ligand's structure, including its bite angle, chirality of the backbone, and the nature of its substituents, dictates the transition state energies for the formation of the two enantiomers, leading to the preferential formation of one over the other. scispace.com Rational ligand design, aided by mechanistic studies and computational modeling, continues to drive the development of more efficient and selective catalysts. chemrxiv.org

Diastereoselective Reaction Pathways and Control Elements

Diastereoselectivity arises when a reaction can produce two or more stereoisomeric products that are not mirror images of each other. Control over diastereoselectivity is essential in syntheses where more than one stereocenter is formed or present. While the target molecule this compound has only one stereocenter, the principles of diastereocontrol are fundamental to stereoselective synthesis.

Control elements in diastereoselective reactions can be substrate-based or reagent-based. In substrate-controlled reactions, an existing stereocenter in the molecule directs the formation of a new stereocenter. In reagent-controlled reactions, a chiral reagent, catalyst, or auxiliary dictates the stereochemical outcome, as discussed previously. numberanalytics.comnih.gov For example, in a chiral auxiliary-mediated approach, the auxiliary creates a diastereomeric intermediate. The energy difference between the transition states leading to the different diastereomeric products determines the diastereomeric ratio (dr). numberanalytics.com Factors influencing this energy difference include steric hindrance, which may favor the approach of a reagent from the less hindered face of the molecule, and electronic interactions or chelation between the substrate and the reagent.

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy serves as the cornerstone for determining the precise molecular structure of (2,2-Dimethylpropyl)(1-phenylpropyl)amine by mapping the carbon-hydrogen framework and establishing connectivity between atoms.

The ¹H and ¹³C NMR spectra provide foundational information regarding the chemical environment of each proton and carbon atom in the molecule. The predicted chemical shifts are influenced by the electronic effects of neighboring atoms and functional groups, such as the aromatic phenyl ring, the secondary amine, and the bulky neopentyl group.

In the ¹H NMR spectrum, protons of the aromatic ring are expected to appear in the downfield region (typically 7.2-7.4 ppm) due to the deshielding effect of the ring current. The benzylic proton (CH-phenyl) would also be shifted downfield. Protons on the alkyl chains will appear in the more shielded, upfield region of the spectrum. The large tert-butyl group of the neopentyl moiety would produce a distinct singlet integrating to nine protons, a characteristic feature for this group.

The ¹³C NMR spectrum provides complementary information. The carbons of the phenyl group would resonate in the aromatic region (~125-145 ppm). The benzylic carbon and the carbons directly bonded to the nitrogen atom would be deshielded, appearing further downfield than the other aliphatic carbons.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Phenyl-C (ipso) | - | ~144 |

| Phenyl-C (ortho, meta) | ~7.2-7.4 (m) | ~127-129 |

| Phenyl-C (para) | ~7.2-7.4 (m) | ~126 |

| CH-Phenyl | ~3.5 (t) | ~65 |

| CH₂-CH₃ | ~1.7 (quintet) | ~30 |

| CH₃ (propyl) | ~0.9 (t) | ~11 |

| N-H | Broad, variable | - |

| N-CH₂ | ~2.3 (s) | ~60 |

| C(CH₃)₃ | - | ~32 |

Note: Predicted values are based on standard chemical shift increments and analysis of similar structures. Actual experimental values may vary based on solvent and other conditions. (s = singlet, t = triplet, m = multiplet).

While 1D NMR provides information on the types of protons and carbons, 2D NMR experiments are crucial for establishing the molecular connectivity.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks, typically through two or three bonds. For this compound, COSY would show a clear correlation between the benzylic proton (CH-Phenyl) and the adjacent methylene (B1212753) (CH₂) protons of the propyl group, which in turn would correlate with the terminal methyl (CH₃) protons. This confirms the integrity of the 1-phenylpropyl fragment. youtube.comsdsu.edu

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates each proton signal with the signal of the carbon atom to which it is directly attached. youtube.comsdsu.edu It allows for the unambiguous assignment of each carbon atom that bears protons. For instance, the ¹H signal at ~3.5 ppm would show a cross-peak with the ¹³C signal at ~65 ppm, confirming their direct bond.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range connectivity (typically 2-3 bonds) between protons and carbons. youtube.comsdsu.edu This is particularly powerful for connecting different parts of the molecule. Key correlations would include the protons of the N-CH₂ group showing a cross-peak to the quaternary carbon of the neopentyl group, and the benzylic proton showing correlations to the ipso- and ortho-carbons of the phenyl ring.

Table 2: Expected Key 2D NMR Correlations

| Technique | Correlating Protons (¹H) | Correlating Atoms (¹H or ¹³C) | Structural Information Confirmed |

|---|---|---|---|

| COSY | CH-Phenyl | CH₂ (propyl) | Connectivity within the propyl chain attached to the phenyl group |

| HSQC | CH₂ (neopentyl) | C (neopentyl, ~60 ppm) | Direct H-C bond assignment for the neopentyl methylene |

| HMBC | H (neopentyl, C(CH₃)₃) | N-CH₂ Carbon | Confirms the connection of the neopentyl group to the amine |

The flexibility of the alkyl chains and the potential for hindered rotation around the C-N bonds suggest that this compound may exist in multiple conformations in solution. NMR spectroscopy is a powerful tool for studying such dynamic processes. nih.gov Techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) can be used to determine the spatial proximity of protons. For instance, NOE correlations between protons on the neopentyl group and protons on the phenylpropyl moiety could provide evidence for a folded conformation. Furthermore, variable-temperature NMR studies can reveal information about the energy barriers to bond rotation; significant changes in the appearance of NMR signals with temperature can indicate the presence of conformational isomers that are interconverting on the NMR timescale. nih.govrsc.org

Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Pattern Analysis

Mass spectrometry is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, enabling the confirmation of the molecular weight and elucidation of structural features.

HRMS is used to determine the exact mass of the parent ion with very high precision (typically to four or five decimal places). This allows for the calculation of a unique elemental formula. For this compound, the molecular formula is C₁₄H₂₃N. HRMS would be expected to detect the protonated molecule, [M+H]⁺, and its measured exact mass would be compared to the theoretical value to confirm the elemental composition, ruling out other potential formulas with the same nominal mass. nih.gov

Molecular Formula: C₁₄H₂₃N

Nominal Mass: 205 amu

Theoretical Monoisotopic Mass of [M+H]⁺: 206.1903 Da

Confirmation of the measured mass to within a few parts per million (ppm) of the theoretical mass provides high confidence in the assigned molecular formula.

ESI is a soft ionization technique that is well-suited for polar and basic compounds like amines. d-nb.info In positive-ion mode ESI-MS, this compound is expected to readily form the protonated molecular ion [M+H]⁺ at m/z 206. By inducing fragmentation of this precursor ion (e.g., through collision-induced dissociation in a tandem MS experiment), a characteristic fragmentation pattern is produced that offers structural insights. nih.gov

For secondary amines, a common and dominant fragmentation pathway is α-cleavage, which is the cleavage of a carbon-carbon bond adjacent to the nitrogen atom. libretexts.orgmiamioh.edu This leads to the formation of a stable iminium ion.

Predicted major fragmentation pathways include:

Benzylic cleavage: Cleavage of the C-C bond between the benzylic carbon and the rest of the propyl chain is highly favorable due to the stability of the resulting benzyl-type cation. This would lead to a prominent fragment ion.

Loss of the largest alkyl group: Cleavage of the bond between the nitrogen and the neopentyl group's methylene carbon would result in a significant fragment.

Table 3: Predicted ESI-MS Fragmentation Data for this compound

| m/z (Predicted) | Ion Formula | Description |

|---|---|---|

| 206.19 | [C₁₄H₂₄N]⁺ | Protonated molecular ion ([M+H]⁺) |

| 177.16 | [C₁₂H₁₈N]⁺ | Loss of an ethyl group (C₂H₅) |

| 134.13 | [C₉H₁₂N]⁺ | α-cleavage, loss of the neopentyl radical |

The analysis of these fragmentation patterns provides a fingerprint that helps to confirm the arrangement of the alkyl groups around the central nitrogen atom and the presence of the 1-phenylpropyl moiety. nih.govnih.gov

X-ray Crystallography for Solid-State Structure and Absolute Stereochemistry Determination

Information regarding the single-crystal X-ray diffraction analysis of this compound is not available in the current body of scientific literature. This analytical technique is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid, providing unequivocal proof of its molecular structure, conformation, and, for chiral molecules, its absolute stereochemistry.

Without experimental crystallographic data, key details such as the crystal system, space group, unit cell dimensions, and atomic coordinates for this compound remain unknown. Furthermore, the intramolecular bond lengths, bond angles, and torsion angles that define the molecule's conformation in the solid state have not been elucidated. For chiral compounds like this, X-ray crystallography of a single enantiomer or a derivative containing a heavy atom with known absolute configuration is the gold standard for assigning the absolute configuration (R or S) to its stereocenters. The absence of such a study means that the absolute stereochemistry of this compound has not been experimentally verified by this method.

As no research findings on the X-ray crystallography of this specific compound could be retrieved, no data tables on its crystallographic parameters can be provided.

Stereochemical Investigations of 2,2 Dimethylpropyl 1 Phenylpropyl Amine

Enantiomeric Excess Determination and Chiral Purity Assessment Methods

The determination of enantiomeric excess (ee) and the assessment of chiral purity are critical steps in the characterization of chiral compounds. For amines such as (2,2-Dimethylpropyl)(1-phenylpropyl)amine, several analytical techniques can be employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Derivatizing Agents: A common and powerful method for determining the enantiomeric excess of chiral amines is through the use of chiral derivatizing agents (CDAs) in NMR spectroscopy. The chiral amine is reacted with a chiral agent, such as Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid) or its acyl chloride, to form a pair of diastereomers. These diastereomers exhibit distinct chemical shifts in their ¹H or ¹⁹F NMR spectra, allowing for the quantification of each enantiomer by integrating the respective signals. The difference in chemical shifts arises from the different spatial arrangements of the two diastereomers, leading to variations in the magnetic environments of the nuclei. While specific data for this compound is not extensively reported in the literature, this method is a standard approach for structurally similar chiral amines.

Circular Dichroism (CD) Spectroscopy: Circular dichroism spectroscopy is another valuable tool for assessing the chiral purity of enantiomerically enriched samples. Chiral molecules absorb left and right-handed circularly polarized light differently, resulting in a CD spectrum. The intensity of the CD signal is directly proportional to the enantiomeric excess of the sample. For chiral amines, derivatization with a chromophoric group may be necessary to enhance the signal in a convenient spectral region. This technique is particularly useful for rapid screening and quality control once a correlation between the CD signal and enantiomeric excess has been established.

Chromatographic Enantioseparation Techniques (e.g., Chiral HPLC/GC)

Chromatographic techniques are indispensable for the separation and analysis of enantiomers. Chiral High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most widely used methods for the enantioseparation of chiral amines.

Chiral High-Performance Liquid Chromatography (HPLC): Chiral HPLC utilizes a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers of the analyte, leading to different retention times and, thus, separation. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are particularly effective for the separation of a wide range of chiral compounds, including amines.

While specific HPLC methods for the direct enantioseparation of this compound are not readily found in peer-reviewed literature, a study on the lipase-catalyzed resolution of its derivative, 2-cyano-N-(2,2-dimethyl-1-phenylpropyl)acetamide, provides valuable insights. In this study, the enantiomers of the acetamide (B32628) derivative were successfully separated using cellulose-based CSPs. This suggests that similar stationary phases could be effective for the parent amine. The choice of mobile phase, typically a mixture of a nonpolar solvent like hexane (B92381) and a polar modifier like isopropanol, is crucial for optimizing the separation.

Table 1: Illustrative Chiral HPLC Conditions for a Derivative of this compound

| Parameter | Condition |

| Analyte | 2-cyano-N-(2,2-dimethyl-1-phenylpropyl)acetamide |

| Column | Cellulose-based Chiral Stationary Phase |

| Mobile Phase | Hexane/Isopropanol |

| Detection | UV |

This table is illustrative and based on the separation of a closely related derivative. Optimal conditions for this compound may vary.

Chiral Gas Chromatography (GC): For volatile amines, chiral GC is a powerful alternative. This technique employs a capillary column coated with a chiral stationary phase, often a cyclodextrin (B1172386) derivative. The enantiomers of the analyte exhibit different interactions with the chiral stationary phase, resulting in their separation. Derivatization of the amine to a less polar and more volatile derivative, such as a trifluoroacetamide, may be necessary to improve chromatographic performance.

Analysis of Stereoisomer Conformations and Energetic Landscapes

Understanding the three-dimensional structure and conformational preferences of stereoisomers is crucial for elucidating the origins of their different properties. Computational chemistry methods, such as molecular mechanics and quantum mechanics calculations, are powerful tools for studying the conformations and energetic landscapes of chiral molecules.

For this compound, computational modeling can be used to:

Identify the lowest energy conformations of the R- and S-enantiomers.

Calculate the energy barriers for rotation around key single bonds.

Predict the relative stabilities of different conformers.

Visualize the spatial arrangement of the bulky 2,2-dimethylpropyl (neopentyl) group and the phenylpropyl moiety.

Impact of Stereochemistry on Chemical Reactivity and Selectivity

The stereochemistry of a chiral molecule can have a profound impact on its chemical reactivity and selectivity, particularly in reactions involving other chiral species. In the case of this compound, its enantiomers can behave differently as:

Chiral Auxiliaries: When attached to a prochiral substrate, the chiral amine can direct the stereochemical outcome of a subsequent reaction, leading to the preferential formation of one diastereomer.

Chiral Ligands: The enantiopure amine can be used to form chiral metal complexes that can act as catalysts for asymmetric reactions, inducing enantioselectivity in the formation of the product.

Chiral Resolving Agents: The enantiomerically pure amine can be used to separate the enantiomers of a racemic acid through the formation of diastereomeric salts with different solubilities.

The steric bulk of the neopentyl group and the stereogenic center at the 1-phenylpropyl moiety are key features that would dictate the stereochemical course of such reactions. The specific arrangement of these groups in the R- and S-enantiomers would create distinct chiral environments, leading to different levels of diastereoselectivity or enantioselectivity. Detailed studies on the application of this compound in stereoselective synthesis would be necessary to fully elucidate the impact of its stereochemistry on its chemical reactivity and selectivity.

Reaction Mechanisms and Chemical Transformations

Fundamental Amine Reactivity and Derivatives

The reactivity of the nitrogen atom's lone pair is the cornerstone of amine chemistry. This pair of non-bonding electrons allows the amine to attack electron-deficient centers, a property known as nucleophilicity. The specific molecular architecture of (2,2-Dimethylpropyl)(1-phenylpropyl)amine, featuring bulky groups attached to the nitrogen, creates a sterically congested environment that modulates this fundamental reactivity.

Secondary amines, including this compound, can undergo alkylation when treated with alkyl halides in a nucleophilic substitution reaction. ncert.nic.inwikipedia.org This process, known as N-alkylation, involves the nitrogen's lone pair attacking the electrophilic carbon of the alkyl halide, displacing the halide and forming a C-N bond. chemistryguru.com.sg The initial product is a tertiary ammonium (B1175870) salt, which is then deprotonated by another amine molecule to yield a tertiary amine. msu.edulibretexts.org

R₂NH + R'-X → [R₂NH-R']⁺X⁻ [R₂NH-R']⁺X⁻ + R₂NH ⇌ R₂NR' + [R₂NH₂]⁺X⁻

A significant challenge in the alkylation of primary and secondary amines is the potential for overalkylation. msu.edulibretexts.org The tertiary amine product is also nucleophilic and can compete with the starting secondary amine for the alkyl halide, leading to the formation of a quaternary ammonium salt. wikipedia.orglibretexts.org

R₂NR' + R'-X → [R₂N(R')₂]⁺X⁻

| Amine Type | General Reactivity in Alkylation | Product(s) | Influence of Steric Hindrance |

| Primary (RNH₂) | High | Mixture of secondary, tertiary amines and quaternary ammonium salts | Less selective, prone to overalkylation |

| Secondary (R₂NH) | Moderate to High | Mixture of tertiary amines and quaternary ammonium salts | Product is also a nucleophile, leading to competition |

| This compound | Low to Moderate | Primarily tertiary amine | Significant steric hindrance slows the reaction but can improve selectivity for monoalkylation |

| Tertiary (R₃N) | Moderate | Quaternary ammonium salt | Steric hindrance can significantly slow or prevent quaternization |

The lone pair of electrons on the nitrogen atom makes amines effective nucleophiles. byjus.com Their nucleophilicity is generally greater than that of corresponding alcohols because nitrogen is less electronegative than oxygen, making its lone pair more available for donation. msu.edufiveable.me Secondary amines are typically considered strong nucleophiles.

The primary substitution pathway involving amines is the SN2 (bimolecular nucleophilic substitution) reaction. In this mechanism, the amine's lone pair directly attacks an electrophilic carbon atom, leading to the displacement of a leaving group in a single, concerted step. msu.edu

The nucleophilicity of an amine is influenced by several factors, including basicity, solvent, and, crucially, steric hindrance. fiveable.memasterorganicchemistry.com For this compound, the steric bulk of the neopentyl and 1-phenylpropyl groups is the dominant factor. This steric crowding physically obstructs the nitrogen's lone pair from approaching an electrophilic center, thereby reducing its nucleophilicity compared to less hindered secondary amines like diethylamine. fiveable.memasterorganicchemistry.comnih.gov This effect means that reactions requiring nucleophilic attack by this amine will proceed more slowly and may require more forcing conditions. nih.govresearchgate.net

Mechanistic Pathways of Formation Reactions

The synthesis of this compound can be accomplished through several key organic transformations, most notably reductive amination and metal-catalyzed hydroamination.

Reductive amination is a highly effective and widely used method for synthesizing amines from carbonyl compounds. orgoreview.comwikipedia.orgnumberanalytics.com To form this compound, this reaction would involve the condensation of 1-phenyl-1-propanone with neopentylamine (B1198066) (2,2-dimethylpropylamine). The process occurs in two main stages within a single pot:

Imine/Iminium Ion Formation: The reaction begins with the nucleophilic attack of the primary amine (neopentylamine) on the electrophilic carbonyl carbon of the ketone (1-phenyl-1-propanone). wikipedia.org This forms a hemiaminal intermediate. Under weakly acidic conditions, the hemiaminal is protonated and subsequently loses a molecule of water to form a C=N double bond, yielding a substituted imine (or its protonated form, the iminium ion). wikipedia.orgchemistrysteps.com The removal of water drives the equilibrium towards the formation of the imine intermediate. wikipedia.org

Reduction: The imine or iminium ion intermediate is then reduced to the final secondary amine. orgoreview.com This reduction is typically achieved using a hydride-based reducing agent that is selective for the C=N bond and does not readily reduce the starting ketone. chemistrysteps.com Sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) are commonly used because they are mild enough not to reduce the ketone but are effective at reducing the protonated iminium ion as it forms. orgoreview.comchemistrysteps.com The hydride attacks the electrophilic carbon of the iminium ion, breaking the pi bond and forming the final C-N single bond of the target amine. chemistrysteps.com

Hydroamination involves the direct addition of an N-H bond of an amine across a C-C double or triple bond. libretexts.org The synthesis of this compound via this route would involve the intermolecular addition of neopentylamine to 1-phenylpropene. This reaction is often thermodynamically favorable but possesses a high kinetic barrier, thus requiring a catalyst, typically a transition metal complex. libretexts.org

The mechanisms of metal-catalyzed hydroamination of vinylarenes (like 1-phenylpropene) are diverse and depend on the metal catalyst employed.

Late Transition Metal (e.g., Palladium) Catalysis: Palladium-catalyzed hydroamination of vinylarenes often proceeds via one of two main pathways. One proposed mechanism involves the migratory insertion of the vinylarene into a palladium-hydride bond, forming an η³-arylethyl palladium intermediate. berkeley.edu Subsequent external nucleophilic attack by the amine on this intermediate yields the amine product. berkeley.edu An alternative pathway involves the coordination of the alkene to the metal center, making it more susceptible to nucleophilic attack by the amine. organic-chemistry.org

Iron-Catalyzed Hydroamination: Iron catalysts offer a more cost-effective and less toxic alternative. One proposed mechanism for iron-catalyzed hydroamination involves the formation of an iron hydride complex. acs.org This hydride can then undergo hydrometalation with the styrene (B11656) derivative. The resulting iron-alkyl species then reacts with an electrophilic amination reagent to form the final product and regenerate the catalyst. acs.orgacs.org Another pathway with alkali-metal ferrate complexes involves the deprotonation of the amine by the bimetallic catalyst, followed by activation and addition to the vinylarene. acs.org

Alkaline-Earth Metal Catalysis: Catalysts based on metals like calcium, strontium, and barium have also been studied. Computational studies support a stepwise σ-insertive pathway. nih.gov This involves a rapid and reversible migratory insertion of the C=C bond into the polar metal-nitrogen bond of a metal-amido complex. This is followed by a slower, irreversible aminolysis of the resulting metal-carbon bond of the alkyl intermediate, which releases the final amine product and regenerates the active catalyst. nih.gov

| Catalyst Type | Key Mechanistic Steps | Regioselectivity |

| Palladium Complexes | Migratory insertion of alkene into Pd-H; Nucleophilic attack on coordinated alkene | Typically Markovnikov |

| Iron Complexes | Hydrometalation via Fe-H intermediate; Electrophilic amination | Markovnikov or anti-Markovnikov depending on ligands/conditions |

| Ruthenium Complexes | Nucleophilic attack on a Ru-η⁶-vinylarene complex; Arene exchange | Typically anti-Markovnikov |

| Alkaline-Earth Metals | Migratory insertion of C=C into Metal-N bond; Aminolysis of Metal-C bond | Markovnikov |

Chemical Transformations Involving the Amine Moiety

Once formed, the secondary amine moiety of this compound can undergo further chemical transformations.

Acylation: Like other primary and secondary amines, it can react with acylating agents such as acid chlorides or acid anhydrides through a nucleophilic acylation reaction. ncert.nic.inbyjus.comorgoreview.com The nitrogen atom attacks the carbonyl carbon of the acylating agent, leading to the substitution of the halide or carboxylate group and the formation of a stable N,N-disubstituted amide. orgoreview.combritannica.com This reaction is typically carried out in the presence of a non-nucleophilic base (like pyridine) to neutralize the acidic byproduct (e.g., HCl) that is formed. ncert.nic.inbyjus.com The resulting amide is significantly less basic and nucleophilic than the parent amine due to the delocalization of the nitrogen lone pair into the adjacent carbonyl group. orgoreview.com

Oxidation: Secondary amines can be oxidized by various reagents to yield different products. The specific outcome depends on the oxidant and reaction conditions. Common oxidation products include imines, nitrones, and hydroxylamines. oup.comuomustansiriyah.edu.iq For example, oxidation with reagents like N-tert-butylphenylsulfinimidoyl chloride can convert secondary amines to their corresponding imines under mild conditions. oup.com Other oxidants, such as iodosobenzene (B1197198) or permanganate, can also effect this transformation. rsc.orgacs.org The oxidation of this compound could potentially form two different imines, depending on which adjacent C-H bond is oxidized. The regioselectivity would likely be influenced by steric factors, favoring oxidation at the less hindered C-H bond of the 1-phenylpropyl group over the neopentyl group.

Selective Derivatization Reactions for Functionalization or Analysis

Selective derivatization of secondary amines like this compound is crucial for introducing new functional groups or for analytical purposes such as chiral separation. While specific derivatization studies on this exact molecule are not extensively documented, analogous transformations with structurally similar amines, such as α-phenylethylamine, provide valuable insights.

For analytical applications, chiral derivatizing agents are often employed to convert the enantiomers of a chiral amine into diastereomers, which can then be separated and quantified using techniques like high-performance liquid chromatography (HPLC). For instance, reagents like 2,3,4,6-tetra-O-acetyl-β-D-glucopyranosyl isothiocyanate (GITC) are known to react with the amino group to form diastereomeric thioureas, facilitating their separation on a C18 column. This approach allows for the determination of optical purity.

From a functionalization perspective, derivatization reactions aim to introduce new chemical handles. N-acylation, for example, can be used to install a variety of functional groups. However, the steric bulk of the neopentyl group in this compound can significantly hinder the approach of acylating agents. This steric hindrance can be leveraged to achieve selective reactions at less hindered sites if other reactive positions were present, or it may necessitate the use of more reactive acylating agents or catalysts to overcome the steric barrier.

| Derivatization Approach | Reagent Example | Purpose | Potential Outcome for this compound |

| Chiral Derivatization | 2,3,4,6-tetra-O-acetyl-β-D-glucopyranosyl isothiocyanate (GITC) | Analytical Separation of Enantiomers | Formation of diastereomeric thioureas enabling HPLC-based determination of optical purity. |

| N-Acylation | Acetyl Chloride | Functionalization | Formation of the corresponding N-acetyl amide. Reaction rates may be slow due to steric hindrance. |

| N-Sulfonylation | Tosyl Chloride | Protection/Functionalization | Formation of a stable sulfonamide, which can alter the reactivity of the molecule and serve as a directing group in other transformations. |

C–H and C–C Bond Functionalization Adjacent to the Nitrogen Center

The direct functionalization of C-H bonds, particularly those adjacent to a nitrogen atom, is a powerful tool in synthetic organic chemistry for streamlining the synthesis of complex molecules. For this compound, the C-H bond at the 1-position of the phenylpropyl group (the benzylic position) is a prime target for such transformations due to its relative weakness and proximity to the activating nitrogen atom.

C-H Arylation: Palladium-catalyzed C-H arylation reactions have been developed for benzylamines. researchgate.netnih.gov These reactions often utilize a directing group to achieve high selectivity. For an amine like this compound, the amino group itself can direct the metallation to an ortho position on the phenyl ring, or with appropriate catalytic systems, functionalization of the benzylic C-H bond can be achieved. For instance, a nosyl-protected amine can direct meta-selective C-H arylation. researchgate.netacs.org

C-C Bond Formation: The formation of new C-C bonds adjacent to the nitrogen atom can be accomplished through various strategies. One approach involves the in-situ generation of an iminium ion intermediate, which can then be attacked by a nucleophile. Alternatively, transition metal-catalyzed cross-coupling reactions can be employed. For example, polystyrene-supported copper complexes have been shown to catalyze the addition of alkynes to imine bonds, a reaction type that could be adapted for C-C bond formation with derivatives of the target amine. nih.gov The steric hindrance imposed by the neopentyl group would likely play a significant role in the diastereoselectivity of such reactions.

| Functionalization Type | Catalytic System Example | Potential Reaction | Expected Product |

| Benzylic C-H Arylation | Palladium(II) acetate (B1210297) / Ligand | Cross-coupling with an aryl halide | (2,2-Dimethylpropyl)(1-phenyl-1-arylpropyl)amine |

| C-C Bond Formation via Iminium Ion | Acid catalyst / Nucleophile (e.g., Grignard reagent) | Nucleophilic addition to the in-situ formed iminium ion | α-Substituted this compound |

| Alkene Annulation | Palladium(II) catalyst / Allene | C-H activation and annulation | Tetrahydroisoquinoline derivative (if the phenyl ring is functionalized) nih.gov |

Kinetic and Thermodynamic Characterization of Reaction Processes

The rates and equilibria of reactions involving this compound are strongly influenced by its structure. The bulky neopentyl group can lead to slower reaction rates (kinetic effect) due to steric hindrance, while also potentially influencing the position of equilibrium (thermodynamic effect) by destabilizing more crowded product states.

Kinetic studies of similar, albeit less hindered, benzylamine (B48309) reactions provide a framework for understanding these effects. For example, the kinetics of the addition of benzylamines to β-nitrostyrenes have been shown to proceed through both uncatalyzed and catalyzed pathways, with the transition state geometry influencing the reaction rate. researchgate.netrsc.org For this compound, the steric bulk would be expected to significantly increase the activation energy for bimolecular reactions.

Kinetic isotope effect (KIE) studies can be used to probe the mechanism of C-H bond cleavage. For instance, in the oxidation of benzylamines, a substantial primary KIE (kH/kD > 1) indicates that the C-H bond is broken in the rate-determining step. ias.ac.in Such studies on our target molecule could confirm the mechanism of benzylic functionalization.

Thermodynamically, the preference for certain reaction pathways can be understood by considering the stability of intermediates and products. In the C-H activation of methylbenzenes by platinum(II) complexes, for example, benzylic C-H activation is thermodynamically favored over aromatic C-H activation due to the formation of a stable η3-benzyl intermediate. nih.gov A similar thermodynamic preference for benzylic functionalization would be expected for this compound.

| Parameter | Method of Study | Relevance to this compound |

| Reaction Rate | Spectroscopic monitoring of reactant/product concentration over time | Quantifying the steric hindrance effect of the neopentyl group on reaction kinetics. |

| Activation Energy (Ea) | Arrhenius plot (ln(k) vs 1/T) | Determining the energy barrier for a given transformation. |

| Kinetic Isotope Effect (KIE) | Comparison of reaction rates with deuterated substrates | Elucidating the mechanism of C-H bond cleavage in functionalization reactions. |

| Reaction Equilibrium (Keq) | Measurement of reactant and product concentrations at equilibrium | Understanding the thermodynamic stability of products and the feasibility of a reaction. |

Computational Chemistry and Theoretical Studies

Density Functional Theory (DFT) Calculations for Ground State Geometries and Electronic Structures

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry used to investigate the electronic structure and geometry of molecules. For (2,2-Dimethylpropyl)(1-phenylpropyl)amine, DFT calculations, typically employing hybrid functionals like B3LYP with basis sets such as 6-311++G(d,p), are used to determine its optimized ground state geometry. academie-sciences.fr These calculations yield crucial data on bond lengths, bond angles, and dihedral angles, defining the molecule's three-dimensional structure.

The electronic properties are also elucidated through DFT. Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of the molecule's chemical reactivity and kinetic stability. chemrxiv.orgnih.gov A smaller gap generally suggests higher reactivity. Furthermore, Molecular Electrostatic Potential (MEP) maps can be generated to visualize the charge distribution and identify electrophilic and nucleophilic sites within the molecule, which is crucial for predicting its interaction with other chemical species. nih.govnih.gov

Table 1: Hypothetical DFT-Calculated Geometrical Parameters for this compound

| Parameter | Bond/Angle | Calculated Value |

|---|---|---|

| Bond Length | C-N | 1.47 Å |

| C-C (phenyl) | 1.39 Å | |

| C-H | 1.09 Å | |

| Bond Angle | C-N-C | 112° |

| N-C-C | 110° | |

| Dihedral Angle | C-C-N-C | 60° (gauche) |

Note: These values are illustrative and based on typical parameters for similar amine compounds.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts)

Computational methods are extensively used for the accurate prediction of spectroscopic data, most notably Nuclear Magnetic Resonance (NMR) chemical shifts. The Gauge-Including Atomic Orbital (GIAO) method, often coupled with DFT, is a standard approach for calculating ¹H and ¹³C NMR chemical shifts. academie-sciences.frnih.gov

For this compound, calculations would be performed on its optimized geometry. The choice of DFT functional (e.g., B3LYP, B97D, TPSSTPSS) and basis set (e.g., 6-311++G(d,p), TZVP) can influence the accuracy of the prediction. academie-sciences.frresearchgate.netdntb.gov.ua The predicted chemical shifts are then compared against experimental data, often showing a strong correlation. researchgate.net This predictive capability is invaluable for assigning complex spectra and verifying molecular structures. While predictions for proton and carbon shifts are generally accurate, calculations for NH protons can sometimes show larger deviations from experimental values. nih.gov

Table 2: Illustrative Comparison of Predicted and Experimental ¹³C NMR Chemical Shifts

| Carbon Atom | Predicted Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |

|---|---|---|

| Phenyl C1 (ipso) | 142.5 | 142.1 |

| Phenyl C2/C6 | 128.9 | 128.5 |

| Phenyl C3/C5 | 129.2 | 128.8 |

| Phenyl C4 | 127.8 | 127.5 |

| CH (benzylic) | 62.1 | 61.8 |

| CH₂ (propyl) | 35.4 | 35.0 |

| CH₃ (propyl) | 11.5 | 11.2 |

| CH₂ (neopentyl) | 55.3 | 54.9 |

| C (quaternary) | 32.0 | 31.7 |

| CH₃ (neopentyl) | 27.6 | 27.3 |

Note: Data is hypothetical, demonstrating the typical accuracy of GIAO/DFT calculations for similar molecules.

Mechanistic Insights via Transition State Modeling and Reaction Pathway Calculations

Theoretical calculations are instrumental in elucidating reaction mechanisms. By modeling the potential energy surface of a reaction, chemists can identify reactants, products, intermediates, and, most importantly, transition states. For reactions involving amines like this compound, such as N-alkylation or reactions with electrophiles, computational modeling can map out the entire reaction pathway. msu.edu

Transition state theory combined with quantum chemical calculations allows for the determination of activation energies, which are critical for understanding reaction kinetics. By locating the transition state structure—the highest point on the minimum energy path between reactants and products—researchers can gain insights into the bond-forming and bond-breaking processes that govern the chemical transformation. These methods are vital for understanding the reactivity of the amine nitrogen and predicting the feasibility of various synthetic routes, such as reductive amination or Gabriel synthesis. libretexts.org

Advanced Conformational Analysis Using Computational Methods

The biological activity and chemical reactivity of a flexible molecule like this compound are heavily dependent on its three-dimensional conformation. Advanced computational methods are employed to explore the complex conformational landscape of such molecules.

A systematic conformational search can be performed by rotating the molecule's single bonds and calculating the energy of each resulting conformer. This process generates a potential energy surface (PES) that reveals the various low-energy conformers (local minima) and the energy barriers between them. nih.gov For the 2,2-dimethylpropane-1,3-diaminium cation, a related structure, theoretical analysis identified multiple stable conformations, including staggered (gauche, anti) and eclipsed forms, with the anti-anti-conformation being the global minimum. mdpi.com Similar analyses for this compound would identify its preferred shapes, which is crucial for understanding its interactions with biological targets or other molecules. nih.govresearchgate.net

Molecular Dynamics Simulations for Dynamic Behavior and Solvent Effects

While quantum mechanical calculations provide detailed information on static structures, Molecular Dynamics (MD) simulations offer insights into the dynamic behavior of molecules over time. MD simulations model the atomic motions of a molecule by solving Newton's equations of motion, providing a "movie" of its behavior on a femtosecond timescale.

For this compound, MD simulations can be used to study its conformational flexibility and how it changes over time. A key application of MD is the investigation of solvent effects. easychair.orgchemrxiv.org By explicitly including solvent molecules (like water, DMSO, or chloroform) in the simulation box, researchers can observe how the solvent influences the amine's conformation and dynamics. researchgate.netchemrxiv.org These simulations can reveal the structure of solvent shells around the molecule and the role of specific interactions like hydrogen bonding, which can significantly impact the molecule's behavior and reactivity in a solution environment. easychair.orgrsc.org

Derivatives and Analogues of 2,2 Dimethylpropyl 1 Phenylpropyl Amine: Synthesis and Theoretical Structure Activity Relationships Sar

Synthetic Strategies for Analogues with Modified Alkyl and Aryl Moieties

The synthesis of analogues of (2,2-Dimethylpropyl)(1-phenylpropyl)amine with modifications to its alkyl and aryl components can be achieved through various established and modern synthetic methodologies. These strategies allow for the systematic alteration of the neopentyl group, the propyl chain, and the phenyl ring to explore the chemical space around the core structure.

One of the most direct and versatile methods for the synthesis of N-substituted amine analogues is reductive amination . uni-bayreuth.dekoreascience.krnih.govnih.govchemrxiv.orgmdpi.com This reaction involves the condensation of an aldehyde or ketone with a primary or secondary amine to form an imine or enamine intermediate, which is then reduced in situ to the corresponding amine. For instance, analogues with modified N-alkyl groups can be synthesized by reacting 1-phenylpropan-1-amine (B1219004) with various aldehydes or ketones in the presence of a suitable reducing agent, such as sodium borohydride (B1222165), sodium triacetoxyborohydride (B8407120), or through catalytic hydrogenation. uni-bayreuth.denih.govnih.govchemrxiv.org This approach offers a high degree of flexibility in introducing a wide range of alkyl substituents, from simple methyl or ethyl groups to more complex cyclic or functionalized moieties.

Modification of the aryl moiety can be accomplished through the use of substituted phenylpropanones in the initial stages of synthesis. For example, starting with a substituted acetophenone, a Grignard reaction followed by oxidation can yield a variety of substituted 1-phenylpropan-1-ones. These ketones can then undergo reductive amination with 2,2-dimethylpropan-1-amine to produce the desired analogues with substituents on the phenyl ring. science.govresearchgate.net

Furthermore, transition metal-catalyzed cross-coupling reactions, such as the Suzuki or Buchwald-Hartwig reactions, can be employed for the late-stage functionalization of the aryl ring. researchgate.net This would typically require the presence of a suitable handle, such as a halide, on the phenyl ring of an intermediate, which can then be coupled with a variety of boronic acids or other organometallic reagents to introduce diverse aryl or heteroaryl substituents.

The table below summarizes some potential synthetic strategies for generating analogues with modified moieties.

| Modification Site | Synthetic Strategy | Reactants | Key Features |

| N-Alkyl Group | Reductive Amination | 1-phenylpropan-1-amine, Aldehydes/Ketones, Reducing Agent | High versatility in introducing various alkyl groups. |

| Aryl Ring | Reductive Amination from Substituted Ketones | Substituted 1-phenylpropan-1-ones, 2,2-dimethylpropan-1-amine, Reducing Agent | Allows for the introduction of substituents on the phenyl ring from the start. |

| Aryl Ring | Cross-Coupling Reactions (e.g., Suzuki) | Halogenated this compound intermediate, Boronic acids, Palladium catalyst | Enables late-stage diversification of the aryl moiety. |

Introduction of Additional Functional Groups on the Core Structure

The introduction of additional functional groups onto the core structure of this compound is crucial for modulating its physicochemical properties and biological activity. Various synthetic methods can be employed to incorporate a wide range of functionalities. researchgate.netnih.gov

Functional groups can be introduced on the phenyl ring through electrophilic aromatic substitution reactions. For example, nitration followed by reduction can introduce an amino group, while halogenation can provide a handle for further modifications via cross-coupling reactions. Friedel-Crafts acylation or alkylation can be used to introduce keto or new alkyl groups, respectively. The position of the new substituent on the phenyl ring will be directed by the existing alkylamine side chain. science.govresearchgate.net

Functionalization of the N-alkyl group can be achieved by using functionalized aldehydes or ketones in the reductive amination process. For instance, using a hydroxy- or amino-substituted aldehyde would result in the corresponding hydroxylated or aminated N-alkyl analogue. Alternatively, N-alkylation of 1-phenylpropylamine with an alkyl halide containing a protected functional group, followed by deprotection, can also be employed.

The table below outlines some strategies for introducing functional groups.

| Functional Group | Position of Introduction | Synthetic Method | Example Reactants |

| Amino (-NH2) | Phenyl Ring | Nitration followed by Reduction | HNO3/H2SO4, then H2/Pd-C |

| Halogen (-Cl, -Br) | Phenyl Ring | Electrophilic Halogenation | Cl2/FeCl3 or Br2/FeBr3 |

| Hydroxyl (-OH) | N-Alkyl Group | Reductive Amination | 1-phenylpropylamine, Hydroxy-aldehyde, NaBH4 |

| Carboxyl (-COOH) | N-Alkyl Group | N-alkylation with a protected ester | 1-phenylpropylamine, Ethyl bromoacetate, then hydrolysis |

Theoretical Exploration of Structure-Activity Relationships based on Structural Modifications

The theoretical exploration of structure-activity relationships (SAR) for analogues of this compound is essential for guiding the rational design of new compounds with desired biological activities. While specific experimental data for this compound is limited, SAR can be inferred from studies on structurally related phenylpropylamines and phenethylamines. researchgate.netdrugbank.comforlilab.orgnih.gov Computational methods such as Quantitative Structure-Activity Relationship (QSAR) and molecular docking can provide valuable insights. forlilab.orgnih.govucl.ac.uknih.govresearchgate.net

Modification of the N-neopentyl group: The bulky 2,2-dimethylpropyl (neopentyl) group is expected to have a significant impact on the molecule's steric profile. This group can influence how the molecule fits into a biological target's binding pocket. Modifying the size and shape of this group is likely to have a profound effect on activity. For instance, replacing it with smaller alkyl groups (e.g., methyl, ethyl) or larger, more complex groups could either enhance or diminish binding affinity depending on the specific target.

Modification of the 1-phenylpropyl moiety: The stereocenter at the first carbon of the propyl chain suggests that the chirality of the molecule is likely important for its biological activity. The two enantiomers may exhibit different potencies and efficacies. The length of the alkyl chain connecting the phenyl ring to the nitrogen atom is also a critical determinant of activity in many phenylalkylamine-based compounds. Shortening or lengthening this chain would alter the distance between the phenyl ring and the nitrogen atom, which could be crucial for optimal interaction with a receptor.

Substitution on the phenyl ring: The electronic and steric properties of substituents on the phenyl ring can significantly modulate the molecule's interaction with a biological target. science.govresearchgate.netresearchgate.netnih.gov Electron-donating groups (e.g., -OCH3, -CH3) or electron-withdrawing groups (e.g., -Cl, -CF3) can alter the electron density of the aromatic ring, which can influence pi-pi stacking or cation-pi interactions with the target. researchgate.net The position of the substituent (ortho, meta, or para) is also critical, as it determines the spatial orientation of the functional group within the binding site.

A hypothetical SAR summary is presented in the table below.

| Structural Modification | Potential Impact on Activity | Rationale |

| Size of N-alkyl group | High | Steric hindrance or improved fit in the binding pocket. |

| Chirality at C1 of propyl chain | High | Enantiomers may have different binding affinities and efficacies. |

| Length of the alkyl chain | High | Affects the distance between key pharmacophoric elements. |

| Phenyl ring substitution | High | Modulates electronic properties and provides additional interaction points. |

Development of Novel Synthetic Scaffolds Derived from the Parent Amine

This compound, as a chiral amine, can serve as a starting point for the development of novel and more complex synthetic scaffolds. researchgate.netrsc.orgresearchgate.netacs.org Chiral amines are valuable building blocks in the synthesis of a wide range of heterocyclic compounds and other complex molecular architectures. rsc.orgresearchgate.netacs.org

One potential avenue is the use of the amine functionality as a handle to construct heterocyclic rings. For example, the amine could be reacted with bifunctional reagents to form piperidines, pyrrolidines, or other nitrogen-containing heterocycles. researchgate.net These new scaffolds would retain some of the structural features of the parent amine while introducing new conformational constraints and potential interaction points.

Another approach involves using the chiral center of the parent amine to induce stereoselectivity in subsequent reactions, leading to the synthesis of enantiomerically pure complex molecules. The inherent chirality of this compound can be transferred to new stereocenters during the construction of the novel scaffold.

The development of new scaffolds can also be guided by computational methods. By identifying the key pharmacophoric elements of the parent amine and its analogues, new scaffolds can be designed to present these elements in different spatial arrangements, potentially leading to compounds with improved properties.

The table below lists some potential novel scaffolds that could be derived from the parent amine.

| Scaffold Type | Synthetic Approach | Potential Application |

| Piperidine Derivatives | Intramolecular cyclization or reaction with a 1,5-dihaloalkane | CNS-active agents, GPCR ligands |

| Pyrrolidine Derivatives | Reaction with a 1,4-dihaloalkane | Chiral ligands, enzyme inhibitors |

| Fused Bicyclic Amines | Multi-step sequences involving cyclization reactions | Rigidified analogues with enhanced selectivity |

| Peptide Mimetics | Incorporation into a peptide backbone | Modulators of protein-protein interactions |

Applications As Chemical Probes or Synthetic Scaffolds in Academic Research

Utility in Mechanistic Organic Chemistry Studies

In the field of mechanistic organic chemistry, amines with structures similar to (2,2-Dimethylpropyl)(1-phenylpropyl)amine are utilized to probe the steric and electronic effects that govern reaction outcomes. For instance, the rates and mechanisms of N-dealkylation reactions, which are relevant to cytochrome P450-mediated metabolism, have been investigated using various N-alkylated amines. The specific cleavage of certain alkyl groups over others can provide insights into the transition states and intermediates involved in these transformations.

While direct studies on this compound are not extensively documented, research on analogous N-cyclopropyl-N-alkylanilines offers a parallel. In those studies, reaction with nitrous acid led to the selective cleavage of the cyclopropyl (B3062369) group, supporting a mechanism that involves the formation of an amine radical cation. This type of research highlights how the nature of the alkyl substituents on the nitrogen atom is crucial in directing the reaction pathway, a principle that is applicable to understanding the potential reactivity of this compound.

Role as a Precursor for Complex Molecular Architectures

The structural framework of this compound makes it a viable starting material or intermediate for the synthesis of more complex molecules. Chiral amines are fundamental building blocks in the preparation of a vast array of biologically active compounds and functional materials. The combination of a phenyl ring, a chiral center, and a sterically demanding alkyl group in one molecule provides multiple points for synthetic modification.

For example, the amine functionality can be transformed into amides, sulfonamides, or other nitrogen-containing groups, while the phenyl ring can undergo electrophilic substitution or cross-coupling reactions to introduce additional complexity. Although specific examples detailing the use of this compound as a precursor are not prevalent in the literature, the general utility of chiral phenylalkylamines in the synthesis of pharmaceuticals and natural products is well-established.

Development of Chiral Building Blocks for Advanced Synthesis

The development and application of chiral building blocks are central to modern asymmetric synthesis. Chiral amines and their derivatives are frequently employed as chiral auxiliaries, ligands for asymmetric catalysis, or as starting materials for the synthesis of enantiomerically pure target molecules. The stereochemical information embedded in a chiral building block can be transferred to a new molecule during a synthetic sequence.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (2,2-Dimethylpropyl)(1-phenylpropyl)amine, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves alkylation of a phenylpropylamine precursor with 2,2-dimethylpropyl bromide under basic conditions (e.g., sodium hydride or potassium tert-butoxide in THF). Optimization includes controlling temperature (0–25°C) to minimize side reactions and using anhydrous solvents to enhance yield. Post-reduction steps (e.g., LiAlH₄) may refine purity. Reaction progress is monitored via TLC or GC-MS .

Q. How is the structure of this compound confirmed using spectroscopic techniques?

- Methodological Answer :

- ¹H/¹³C NMR : Distinct signals for the phenyl group (δ 7.2–7.4 ppm, aromatic protons) and branched alkyl chains (δ 0.8–1.5 ppm for methyl groups). The amine proton may appear as a broad singlet (δ 1.2–2.0 ppm) .

- HRMS : Confirm molecular weight (C₁₆H₂₅N; theoretical m/z 231.20) with <2 ppm error .

- IR Spectroscopy : N-H stretch (~3300 cm⁻¹) and C-N vibrations (~1250 cm⁻¹) further validate the structure.

Q. What preliminary biological activities have been reported for this compound?

- Methodological Answer : Early studies on structurally similar phenylalkylamines suggest pressor activity (increasing blood pressure) via α₁-adrenergic receptor agonism. In vitro assays (e.g., receptor-binding studies using radiolabeled ligands) and ex vivo vascular tension models are recommended to confirm activity .

Advanced Research Questions

Q. How does steric hindrance from the compound’s substituents affect its reactivity and interaction with biological targets?

- Methodological Answer : The 2,2-dimethylpropyl group introduces significant steric bulk, which:

- Chemical Reactivity : Slows nucleophilic substitution/alkylation reactions; prioritize SN1 over SN2 pathways.

- Biological Interactions : Reduces binding affinity to flat receptor pockets (e.g., serotonin receptors). Computational docking (AutoDock Vina) and comparative SAR studies with less hindered analogs (e.g., n-propyl derivatives) can quantify steric effects .

Q. What strategies address discrepancies in reported biological activity data across studies?

- Methodological Answer : Contradictions may arise from diastereomeric mixtures (if chiral centers exist) or assay variability. Resolve via:

- Chiral HPLC to isolate enantiomers.

- Standardized Assays : Use cell lines with consistent receptor expression (e.g., CHO-K1 for adrenergic receptors) and control for batch-to-buffer variability. Cross-validate with in silico models (e.g., molecular dynamics simulations) .

Q. How to design experiments to assess functional selectivity at serotonin receptors (e.g., 5-HT₂C vs. 5-HT₂A)?

- Methodological Answer :

- Functional Assays : Measure intracellular Ca²⁺ flux (Fluo-4 dye) in HEK293 cells transfected with 5-HT₂C or 5-HT₂A receptors.

- Bias Factor Analysis : Compare β-arrestin recruitment (BRET assay) vs. G-protein activation (cAMP/IP1) to quantify signaling bias .

- Control : Use selective antagonists (e.g., SB242084 for 5-HT₂C) to confirm target specificity.

Q. What are the ADMET profiles of this compound, and how can they be optimized for therapeutic potential?

- Methodological Answer :

- LogP : Predicted ~3.5 (moderate lipophilicity; refine via HPLC logD₇.₄ measurements).

- Metabolic Stability : Incubate with liver microsomes (human/rat) to identify CYP450-mediated oxidation hotspots (e.g., benzylic positions). Introduce electron-withdrawing groups (e.g., -F) to block metabolism .

- Toxicity : Screen for hERG inhibition (patch-clamp assays) and Ames test for mutagenicity.

Handling and Stability

Q. What precautions are required due to the compound’s stability and reactivity?

- Methodological Answer :

- Storage : Under nitrogen at –20°C to prevent amine oxidation.

- Incompatibilities : Avoid strong acids/bases (risk of exothermic salt formation) and oxidizing agents (potential nitroso byproducts).

- Spill Management : Absorb with vermiculite, neutralize with dilute acetic acid, and dispose as hazardous waste .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.